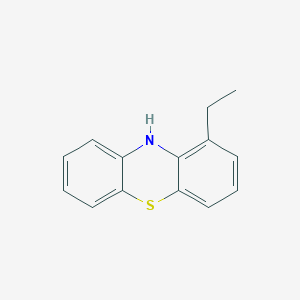

1-ethyl-10H-phenothiazine

Description

Structure

3D Structure

Properties

CAS No. |

83838-27-1 |

|---|---|

Molecular Formula |

C14H13NS |

Molecular Weight |

227.33 g/mol |

IUPAC Name |

1-ethyl-10H-phenothiazine |

InChI |

InChI=1S/C14H13NS/c1-2-10-6-5-9-13-14(10)15-11-7-3-4-8-12(11)16-13/h3-9,15H,2H2,1H3 |

InChI Key |

VTRJBCXAWFGCBV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl 10h Phenothiazine and Its Derivatives

Direct N-Ethylation of 10H-Phenothiazine

Direct N-ethylation is the most straightforward approach to synthesizing 1-ethyl-10H-phenothiazine. This method involves the formation of a nitrogen-carbon bond at the 10-position of the phenothiazine (B1677639) heterocycle.

Alkylation with Ethyl Halides

The reaction of 10H-phenothiazine with ethyl halides, such as ethyl bromide or ethyl iodide, is a common and effective method for synthesizing this compound. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated nitrogen atom of phenothiazine acts as a nucleophile, attacking the electrophilic ethyl group of the halide.

A widely employed procedure involves the initial deprotonation of phenothiazine using a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF). Following the formation of the sodium salt of phenothiazine, the ethyl halide is introduced to complete the alkylation. One specific protocol describes dissolving phenothiazine in dry THF at 0 °C under an argon atmosphere, followed by the portion-wise addition of a 60% dispersion of NaH in mineral oil. After stirring for approximately one hour until the solution turns yellow, indicating the formation of the phenothiazine anion, a solution of 1-bromoethane (ethyl bromide) in dry THF is added dropwise. The reaction is then stirred at room temperature for about 12 hours, yielding this compound in excellent yields, often as high as 99% after purification chemicalbook.com.

An alternative approach utilizes an aluminum halide catalyst, such as anhydrous aluminum chloride, to facilitate the direct alkylation of phenothiazine with an alkyl halide like ethyl chloride. This process is typically carried out at elevated temperatures, ranging from 50 to 200 °C google.com.

Optimization of Reaction Conditions: Solvents, Bases, and Temperature

The efficiency and yield of the N-ethylation of phenothiazine are highly dependent on the choice of reaction parameters, including the solvent, base, and temperature nih.gov. The selection of these conditions can significantly influence reaction rates and the formation of byproducts.

Bases: Strong bases are typically required to deprotonate the N-H of the phenothiazine ring. Sodium hydride (NaH) is frequently used, particularly in solvents like THF or dimethylformamide (DMF), leading to high yields chemicalbook.comnih.govnih.gov. Other bases, such as potassium carbonate (K2CO3), have also been successfully employed. Research comparing different conditions found that for N-ethylation, the highest yields (80%) were achieved using K2CO3 under microwave irradiation, while the combination of NaH in toluene (B28343) with conventional heating resulted in significantly lower yields (5%) nih.govmdpi.com.

Solvents: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction. Anhydrous polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) is a common choice, effectively dissolving phenothiazine and stabilizing the resulting anion chemicalbook.comnih.gov. Dimethylformamide (DMF) is another suitable solvent, particularly when using bases like NaH at elevated temperatures nih.govnih.gov. The selection of the solvent can impact the reaction's outcome; for instance, N-phosphorylation of phenothiazine gave a 52% yield in refluxing DMF, but only 15% in refluxing toluene nih.govmdpi.com.

Temperature: The reaction temperature is a critical factor. The initial deprotonation step with NaH is often performed at a reduced temperature (e.g., 0 °C) to control the exothermic reaction chemicalbook.com. The subsequent alkylation step is typically conducted at room temperature or with gentle heating to ensure the reaction proceeds to completion chemicalbook.comnih.gov. Refluxing conditions may be necessary depending on the reactivity of the specific reagents and the solvent used nih.govnih.gov.

| Base | Solvent | Heating Method | Yield | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Conventional (0°C to RT) | 99% | chemicalbook.com |

| Potassium Carbonate (K2CO3) | Not Specified | Microwave | 80% | nih.govmdpi.com |

| Sodium Hydride (NaH) | Toluene | Conventional (Heating) | 5% | nih.govmdpi.com |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Conventional (Reflux) | High (for N-alkylation) | nih.gov |

Green Chemistry Approaches in this compound Synthesis

While specific studies explicitly labeling the synthesis of this compound as "green chemistry" are not prevalent, principles of green chemistry can be applied to existing methodologies. One key area is the use of alternative energy sources to reduce reaction times and energy consumption. Microwave-assisted synthesis has emerged as a valuable tool in this regard. As noted, the N-ethylation of phenothiazine using potassium carbonate (K2CO3) under microwave irradiation provides a high yield of 80% nih.govmdpi.com. This method offers a significant advantage over conventional heating, which often requires longer reaction times and can lead to lower yields with certain solvent-base combinations nih.govmdpi.com. The use of a less hazardous base like K2CO3 compared to the highly reactive and flammable sodium hydride also aligns with green chemistry principles.

Synthesis of 10-Ethyl-10H-Phenothiazine-3-Carbaldehyde

10-Ethyl-10H-phenothiazine-3-carbaldehyde is a key derivative used as an intermediate in the synthesis of organic compounds with desirable optical properties nih.govresearchgate.net. Its synthesis is typically a two-step process: the N-ethylation of phenothiazine followed by formylation of the aromatic ring.

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, such as the phenothiazine system organic-chemistry.orgwikipedia.org. The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl3) wikipedia.orgjk-sci.comnrochemistry.com.

The synthesis of 10-ethyl-10H-phenothiazine-3-carbaldehyde begins with the preparation of the this compound precursor as described previously. In the subsequent formylation step, this compound is dissolved in DMF in an ice bath. Phosphorus oxychloride is then added dropwise to the mixture, which is subsequently refluxed for approximately one hour nih.gov. The electron-rich phenothiazine ring attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium ion intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product wikipedia.org. The reaction is regioselective, with the formyl group predominantly adding to the 3-position of the phenothiazine ring. After purification by column chromatography, the desired 10-ethyl-10H-phenothiazine-3-carbaldehyde can be obtained as a yellow solid in good yield (e.g., 60%) nih.gov.

| Starting Material | Reagents | Key Steps | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | POCl3, DMF | 1. Dropwise addition of POCl3 to a solution of the starting material in DMF in an ice bath. 2. Reflux for 1 hour. 3. Neutralization and extraction. | 10-Ethyl-10H-phenothiazine-3-carbaldehyde | 60% | nih.gov |

Multi-Component Reactions for N-Substituted Phenothiazines

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, offer a highly efficient and atom-economical approach to generating molecular diversity beilstein-journals.org. While a specific MCR for the direct synthesis of this compound is not prominently described, MCRs are valuable for creating libraries of diverse N-substituted phenothiazines.

For instance, a three-component, metal-free method has been developed for the synthesis of the core phenothiazine structure itself, starting from cyclohexanones, elemental sulfur, and inorganic ammonium (B1175870) salts rsc.org. This demonstrates the potential of MCRs in building the fundamental heterocyclic scaffold.

The true power of MCRs in this context lies in the potential for post-modification or direct incorporation of phenothiazine-containing building blocks into complex structures. Reactions like the Ugi or Petasis MCRs are powerful tools for rapidly generating libraries of compounds with diverse side chains beilstein-journals.org. An N-substituted phenothiazine bearing a primary amine or a carboxylic acid, for example, could be used as a component in such reactions. This strategy allows for the efficient exploration of the chemical space around the phenothiazine core, which is crucial for discovering derivatives with novel properties. The introduction of an aliphatic amine chain on the nitrogen atom of the phenothiazine ring is a critical step that can confer specific biological activities nih.gov. MCRs provide a robust platform for synthesizing such N-substituted derivatives efficiently.

Derivatization Strategies of this compound

The derivatization of this compound can be broadly categorized into modifications of the phenothiazine nucleus and the introduction of new molecular fragments to create hybrid structures. These strategies allow for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties.

The phenothiazine ring system is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents onto the aromatic core. These modifications can significantly impact the molecule's biological activity and physical properties. unblog.fr Key methods for the functionalization of the phenothiazine nucleus, which are applicable to this compound, include electrophilic substitution and metal-catalyzed cross-coupling reactions.

Vilsmeier-Haack Reaction: This reaction allows for the formylation of electron-rich aromatic rings, such as the phenothiazine nucleus, using a Vilsmeier reagent (typically generated from DMF and POCl₃). wikipedia.orgorganic-chemistry.org The resulting aldehydes are versatile intermediates for the synthesis of more complex derivatives. The reaction proceeds via electrophilic aromatic substitution, with the formyl group typically directing to the positions ortho and para to the nitrogen atom. wikipedia.org

Directed Ortho-Metalation (DoM): DoM is a powerful technique for the regioselective functionalization of aromatic compounds. unblog.frwikipedia.org In the context of phenothiazines, the nitrogen and sulfur atoms can act as directing groups, facilitating the deprotonation of an adjacent ortho position by a strong base, such as n-butyllithium. wikipedia.org The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds. libretexts.orgtcichemicals.com It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate. libretexts.org Halogenated this compound derivatives can be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. libretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It enables the coupling of amines with aryl halides or triflates. wikipedia.org This methodology can be applied to halo-substituted this compound to introduce a variety of primary and secondary amines, leading to the synthesis of novel amino-phenothiazine derivatives. nih.gov The reaction conditions, including the choice of palladium precursor, phosphine ligand, and base, are critical for successful coupling. nih.gov

Table 1: Methodologies for Functionalization of the Phenothiazine Nucleus

| Reaction | Reagents & Conditions | Product Type | Ref. |

| Vilsmeier-Haack | DMF, POCl₃ | Formyl-phenothiazine | wikipedia.orgorganic-chemistry.org |

| Directed Ortho-Metalation | n-BuLi, Electrophile | Regioselectively substituted phenothiazine | unblog.frwikipedia.org |

| Suzuki-Miyaura Coupling | Aryl/Vinyl boronic acid, Pd catalyst, Base | Aryl/Vinyl-phenothiazine | libretexts.orgtcichemicals.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino-phenothiazine | wikipedia.orgorganic-chemistry.org |

For the sensitive and selective determination of phenothiazines, including this compound, in various matrices, high-performance liquid chromatography (HPLC) coupled with post-column derivatization is a powerful analytical technique. nih.govnih.gov This method involves the chemical modification of the analyte after it has been separated on the HPLC column, leading to a product that is more easily detected. nih.gov

A notable method for the post-column derivatization of phenothiazines utilizes peroxyacetic acid as an oxidizing agent. nih.gov The reaction of the phenothiazine sulfur atom with peroxyacetic acid can yield two main products depending on the reaction conditions: colored radical cations or fluorescent sulfoxides. nih.gov

Formation of Radical Cations: Under certain conditions, the one-electron oxidation of the phenothiazine nucleus leads to the formation of a stable, colored radical cation, which can be detected by UV-Vis spectroscopy. nih.gov

Formation of Sulfoxides: A two-electron oxidation results in the formation of the corresponding sulfoxide, which is often highly fluorescent. nih.govresearchgate.net This allows for very sensitive detection using a fluorescence detector. nih.gov

The fluorescence detection of the sulfoxide derivatives has been shown to be a more robust and sensitive method for the quantification of phenothiazines. nih.gov This technique offers low limits of detection, making it suitable for trace analysis in complex samples. nih.gov

Table 2: Post-Column Oxidative Derivatization of Phenothiazines

| Derivatizing Agent | Reaction Product | Detection Method | Limits of Detection (LOD) | Ref. |

| Peroxyacetic Acid | Colored Radical Cation | UV-Vis Spectroscopy | 0.3 µM to 2 µM | nih.gov |

| Peroxyacetic Acid | Fluorescent Sulfoxide | Fluorescence Spectroscopy | 4 nM to 300 nM | nih.gov |

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity and efficacy, as well as the ability to interact with multiple biological targets. nih.govnih.gov The phenothiazine scaffold, due to its diverse biological activities, is an attractive candidate for molecular hybridization. nih.gov

Several studies have reported the synthesis of molecular hybrids incorporating the this compound moiety. These hybrids often exhibit enhanced biological activities compared to the individual parent molecules. The design of these hybrids typically involves linking the this compound core to another bioactive scaffold through a flexible or rigid linker.

For instance, phenothiazine-dithiocarbamate hybrids have been designed and synthesized as potential anticancer agents. bilkent.edu.tr In these hybrids, the phenothiazine moiety is connected to a dithiocarbamate group, another scaffold known for its biological properties. The resulting hybrid molecules have shown promising antiproliferative activity.

Table 3: Examples of Molecular Hybrids Based on the this compound Scaffold

| Hybrid Scaffold | Linker | Target/Application | Ref. |

| Dithiocarbamate | Acyl | Anticancer | bilkent.edu.tr |

| Poly(ethylene glycol) | N-alkylation | Anticancer | nih.gov |

The introduction of phosphorus-containing functional groups, such as phosphanyl groups, onto the phenothiazine scaffold can significantly alter its electronic properties and coordination chemistry. However, the regioselective synthesis of such derivatives presents a challenge due to the competition between N-functionalization and C-functionalization of the phenothiazine ring.

Research on the phosphorylation of 10H-phenothiazine has shown that the reaction of the phenothiazine anion with phosphorus electrophiles can lead to a mixture of N-phosphorylated and C-phosphorylated products. nih.gov Furthermore, N-alkylation, such as the introduction of an ethyl group, can be a competing side reaction, particularly when alkyl halides are present or formed in situ. nih.gov

The regioselectivity of the phosphanylation is influenced by several factors, including the nature of the base used to deprotonate the phenothiazine, the solvent, and the reaction temperature. For instance, the use of a strong, non-nucleophilic base in an aprotic solvent can favor the formation of the N-anion, which can then react with a phosphorus electrophile. However, the inherent nucleophilicity of the aromatic rings can still lead to C-phosphanylation.

Achieving high regioselectivity for the introduction of a phosphanyl group at a specific position on the this compound nucleus often requires a multi-step synthetic approach. This could involve the initial regioselective halogenation of this compound, followed by a palladium-catalyzed C-P bond-forming reaction.

Table 4: Challenges in the Regioselective Phosphanylation of Phenothiazines

| Challenge | Description | Potential Solution | Ref. |

| N- vs. C-Functionalization | The phenothiazine anion has multiple nucleophilic sites (N and C atoms), leading to mixtures of products. | Use of directing groups and optimized reaction conditions. | nih.gov |

| Competing N-Alkylation | Side reactions with alkylating agents can lead to the formation of N-alkylated byproducts. | Careful choice of reagents and reaction conditions to avoid in situ generation of alkylating agents. | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 10h Phenothiazine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-ethyl-10H-phenothiazine compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 10-ethyl-10H-phenothiazine, the ¹H-NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the ethyl group and the aromatic protons of the phenothiazine (B1677639) core. chemicalbook.com

The ethyl group protons appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a pattern resulting from spin-spin coupling. chemicalbook.com The aromatic protons of the phenothiazine rings typically appear as a complex multiplet in the downfield region of the spectrum. chemicalbook.com

Specific chemical shift values (δ) for 10-ethyl-10H-phenothiazine are reported as follows: a quartet at approximately 3.94 ppm for the methylene protons and a triplet at around 1.42 ppm for the methyl protons. chemicalbook.com The aromatic protons resonate in the range of 6.86-7.16 ppm. chemicalbook.com Variations in these chemical shifts can be observed in different deuterated solvents, such as DMSO-d6. rsc.org For instance, in a derivative, the methylene protons of the ethyl group appear at 3.89 ppm and the methyl protons at 1.28 ppm in DMSO-d6. rsc.org

Table 1: ¹H-NMR Data for 10-Ethyl-10H-Phenothiazine

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of 10-(2-ethylhexyl)-10H-phenothiazine, a related derivative, the carbon signals are well-resolved. rsc.org The aromatic carbons resonate in the downfield region, typically between 115 and 146 ppm. rsc.org The carbons of the ethylhexyl side chain appear in the upfield region. rsc.org For instance, the methylene carbon attached to the nitrogen is observed around 51.06 ppm, while the terminal methyl carbons are seen at approximately 14.19 and 10.56 ppm. rsc.org

In another derivative, 10-ethyl-10H-phenothiazine-3-carbaldehyde, the introduction of a carbonyl group significantly influences the chemical shifts. rsc.org The carbonyl carbon appears at a downfield chemical shift, while the carbons of the ethyl group are observed at approximately 46.26 ppm (-CH₂) and 17.88 ppm (-CH₃). rsc.org The wide range of chemical shifts in ¹³C-NMR helps in the unambiguous assignment of each carbon atom in the molecule. oregonstate.edu

Table 2: Representative ¹³C-NMR Data for a 10-Ethyl-10H-Phenothiazine Derivative

Two-Dimensional NMR Techniques

While specific 2D NMR data for this compound is not detailed in the provided context, these techniques are generally crucial for complex structural elucidation. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the ethyl group and the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. This would allow for the unambiguous assignment of all proton and carbon signals, which is particularly useful for substituted derivatives where the ¹H and ¹³C spectra can be crowded and complex. researchgate.net

Infrared (IR) and Raman Spectroscopy

IR spectroscopy of phenothiazine derivatives shows characteristic absorption bands. researchgate.net The C-H stretching vibrations of the aromatic rings and the ethyl group are typically observed in the 2800–3100 cm⁻¹ region. researchgate.netuomustansiriyah.edu.iq The C=C stretching vibrations of the aromatic rings appear in the 1450–1600 cm⁻¹ range. researchgate.net The C-N stretching vibration is also a key diagnostic peak. umich.edu For a derivative like 10-ethyl-10H-phenothiazine-3-carbaldehyde, a strong absorption band corresponding to the carbonyl (C=O) group is observed around 1678 cm⁻¹. researchgate.net

Table 3: Key Vibrational Frequencies for Phenothiazine Derivatives

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₄H₁₃NS, corresponding to a molecular weight of approximately 227.32 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, which helps to confirm the elemental composition. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For phenothiazine derivatives, fragmentation often involves the cleavage of the side chains. usask.ca For instance, in derivatives with a piperazine (B1678402) ring, cleavage of this ring is a common fragmentation pathway. usask.ca The study of various phenothiazine derivatives by MS helps in understanding their structure and substitution patterns. rsc.org

Table 4: Mass Spectrometry Data for this compound

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself is not detailed in the provided context, studies on its derivatives offer significant insights.

For instance, the crystal structure of 10-ethyl-10H-phenothiazine-3-carbaldehyde reveals that the phenothiazine tricycle is folded, with a dihedral angle of 21.1(1)° between the two benzene (B151609) rings. researchgate.net This folding is a characteristic feature of the phenothiazine core. The ethyl group is oriented almost orthogonally to the thiazine (B8601807) ring. researchgate.net

The introduction of different substituents on the phenothiazine ring can influence the degree of folding. researchgate.net For example, in 10-ethylphenothiazine, the dihedral angle is 44.9(1)°, indicating that substitutions on the benzene ring tend to flatten the tricycle. researchgate.net X-ray crystallography is also invaluable for studying supramolecular interactions, such as how these molecules pack in the solid state. researchgate.net

Table 5: Selected Crystallographic Data for a this compound Derivative

Analysis of Molecular Conformation (e.g., Butterfly Structure)

The phenothiazine ring system, the core of this compound, is intrinsically non-planar. This non-planarity results in a distinctive folded geometry often referred to as a "butterfly" structure. researchgate.netnih.goviucr.org This characteristic conformation arises from the folding of the two outer benzene rings along the axis connecting the nitrogen and sulfur atoms of the central thiazine ring. The degree of this folding can be quantified by the dihedral angle between the mean planes of the two benzene rings.

In derivatives of this compound, this butterfly conformation is consistently observed, although the specific fold angle can vary depending on the nature and position of substituents on the phenothiazine core. For instance, in 10-ethyl-7-(9-ethyl-9H-carbazol-3-yl)-10H-phenothiazine-3-carbaldehyde, the fold angle between the two benzene rings of the phenothiazine moiety is reported to be 27.36 (9)°. researchgate.netnih.goviucr.org Similarly, for 10-ethyl-10H-phenothiazine-3-carbaldehyde, the two benzene rings are inclined at an angle of 21.1 (1)°. nih.govresearchgate.netiucr.org

In a more complex derivative, (10-Ethyl-10H-phenothiazine-3,7-diyl)bis(p-tolylmethanone), which crystallizes with two independent molecules in the asymmetric unit, the dihedral angles between the benzene rings are 17.95 (13)° and 12.65 (14)°, respectively. iucr.org This variation highlights the influence of crystal packing and intermolecular forces on the precise molecular geometry.

The central six-membered thiazine ring in these compounds typically adopts a boat or shallow boat-like conformation. nih.goviucr.orgiucr.org The ethyl group attached to the nitrogen atom generally protrudes from the plane of the phenothiazine skeleton. nih.govnih.gov For example, in 10-ethyl-10H-phenothiazine-3-carbaldehyde, the ethyl group is positioned nearly orthogonally to the thiazine ring. nih.gov

Table 1: Dihedral Angles in this compound Derivatives

| Compound | Dihedral/Fold Angle (°) | Reference |

|---|---|---|

| 10-ethyl-7-(9-ethyl-9H-carbazol-3-yl)-10H-phenothiazine-3-carbaldehyde | 27.36 (9) | researchgate.netnih.goviucr.org |

| 10-Ethyl-10H-phenothiazine-3-carbaldehyde | 21.1 (1) | nih.govresearchgate.net |

| (10-Ethyl-10H-phenothiazine-3,7-diyl)bis(p-tolylmethanone) | 17.95 (13) (Molecule A) | iucr.org |

| 12.65 (14) (Molecule B) |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions are crucial as they can influence the material's bulk properties. In the crystal structures of this compound derivatives, several types of intermolecular forces are observed, including hydrogen bonds and π-π stacking interactions.

For example, the crystal structure of (10-Ethyl-10H-phenothiazine-3,7-diyl)bis(p-tolylmethanone) reveals that one of the independent molecules forms inversion dimers through pairs of C—H⋯O hydrogen bonds. iucr.org The other set of molecules is linked by C—H⋯π interactions, and these two types of molecular arrangements are further connected by another C—H⋯π interaction, forming distinct layers within the crystal. iucr.org

In the case of 10-ethyl-10H-phenothiazine-3-carbaldehyde, weak intermolecular C—H⋯O hydrogen bonds link the molecules into chains. nih.govresearchgate.net The crystal packing in this compound is further stabilized by π–π interactions between the benzene rings of adjacent molecules, with a reported intercentroid distance of 3.801 (5) Å. nih.gov

Table 2: Intermolecular Interactions in this compound Derivatives

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| (10-Ethyl-10H-phenothiazine-3,7-diyl)bis(p-tolylmethanone) | C—H⋯O hydrogen bonds | Forms inversion dimers. | iucr.org |

| C—H⋯π interactions | Links molecules and layers. | ||

| 10-Ethyl-10H-phenothiazine-3-carbaldehyde | C—H⋯O hydrogen bonds | Links molecules into chains. | nih.gov |

| π–π interactions | Intercentroid distance of 3.801 (5) Å. | ||

| 10-ethyl-7-(9-ethyl-9H-carbazol-3-yl)-10H-phenothiazine-3-carbaldehyde | π–π interactions | Offset stacking with an intercentroid distance of 3.797 (1) Å. | nih.goviucr.org |

| C—H⋯π interactions | Links dimers into a 3D structure. |

Computational Chemistry and Theoretical Studies of 1 Ethyl 10h Phenothiazine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying phenothiazine (B1677639) derivatives due to its balance of accuracy and computational efficiency. tandfonline.comdntb.gov.uamdpi.com DFT calculations are instrumental in predicting a wide range of molecular properties, from optimized geometries to electronic spectra. For these studies, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly paired with basis sets like 6-311++G(d,p) to provide reliable results for geometry, vibrational frequencies, and electronic properties. tandfonline.comscispace.com

The foundational step in the theoretical analysis of 1-ethyl-10H-phenothiazine is geometry optimization. The phenothiazine core is known for its characteristic non-planar "butterfly" conformation, where the two outer benzene (B151609) rings are folded along the axis connecting the sulfur and nitrogen atoms. mdpi.comrsc.org DFT calculations are employed to find the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for the Phenothiazine Core based on DFT Calculations.Note: These are representative values for the core phenothiazine structure; precise values for this compound would be determined via specific calculations.

| Parameter | Typical Value (Å or °) |

| C-S Bond Length | ~1.77 Å |

| C-N Bond Length | ~1.40 Å |

| C-C Bond Length (Aromatic) | ~1.39 - 1.41 Å |

| C-S-C Bond Angle | ~98° |

| C-N-C Bond Angle | ~124° |

| Butterfly Dihedral Angle | ~150° - 159° |

Frontier Molecular Orbital (FMO) theory is vital for understanding the electronic transitions and chemical reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For phenothiazine derivatives, the HOMO is typically delocalized across the electron-rich tricyclic system, particularly involving the p-orbitals of the sulfur and nitrogen atoms. mdpi.com The LUMO is generally distributed over the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and polarizability. The ethyl group, being a weak electron-donating substituent, is expected to slightly raise the energy of the HOMO, potentially leading to a modest reduction in the HOMO-LUMO gap compared to the unsubstituted phenothiazine.

Table 2: Representative Frontier Molecular Orbital Energies for a Phenothiazine System.

| Orbital | Energy (eV) | Description |

| LUMO | ~ -0.3 to -1.2 eV | Electron accepting orbital, distributed over the aromatic system. |

| HOMO | ~ -4.8 to -6.0 eV | Electron donating orbital, delocalized on the phenothiazine ring. |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 eV | Indicator of chemical stability and reactivity. |

Time-Dependent DFT (TD-DFT) is a powerful method for investigating the electronic excited states of molecules and predicting their UV-Visible absorption spectra. researchgate.net By applying TD-DFT to the optimized ground-state geometry of this compound, one can calculate the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which determine the intensity of the electronic transitions. mdpi.comnih.gov

Phenothiazine and its derivatives typically exhibit characteristic absorption bands in the UV region, which are assigned to π→π* and n→π* transitions. mdpi.comnih.gov The calculations reveal which molecular orbitals are involved in these electronic transitions. For instance, the main absorption bands often correspond to transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov These transitions usually possess a significant charge-transfer character, moving electron density from the phenothiazine core to the peripheral regions. mdpi.com

Table 3: Hypothetical TD-DFT Results for Electronic Transitions in this compound.

| Transition | Calculated Wavelength (λmax) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~320 nm | ~3.87 eV | ~0.05 | HOMO → LUMO |

| S₀ → S₂ | ~285 nm | ~4.35 eV | ~0.02 | HOMO-1 → LUMO |

| S₀ → S₃ | ~255 nm | ~4.86 eV | ~0.15 | HOMO → LUMO+1 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. wolfram.com The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net

For a phenothiazine derivative like this compound, the MEP map would show the most negative potential localized around the electronegative nitrogen and sulfur atoms, as well as the π-electron clouds of the aromatic rings. nih.gov These regions represent the likely sites for interaction with electrophiles. Conversely, the most positive potential would be found around the hydrogen atoms, particularly the N-H proton, making it a potential site for nucleophilic attack or hydrogen bonding. tandfonline.comnih.gov

Natural Bond Orbital (NBO) Analysis

In the this compound system, significant stabilizing interactions are expected. These would include the delocalization of the lone pair electrons from the nitrogen (n(N)) and sulfur (n(S)) atoms into the antibonding π* orbitals of the benzene rings. Furthermore, hyperconjugative interactions involving the C-C and C-H bonds of the ethyl substituent with the aromatic ring would also contribute to molecular stability.

Table 4: Representative NBO Donor-Acceptor Interactions in a Phenothiazine System.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C-C)ring | High |

| LP(1) S | π(C-C)ring | Moderate |

| π(C-C)ring | π(C-C)ring | High |

| σ(C-H)ethyl | π(C-C)ring | Low |

Non-Covalent Interactions and π-π Stacking Phenomena in Phenothiazine Dimers

Non-covalent interactions, particularly π-π stacking, play a crucial role in the solid-state packing, self-assembly, and supramolecular chemistry of aromatic molecules like phenothiazine. mdpi.com The planar aromatic rings of the phenothiazine core allow two molecules to interact favorably through stacking, which is primarily driven by dispersion forces. mdpi.com

Theoretical studies on a this compound dimer would investigate the preferred stacking arrangements (e.g., parallel, parallel-displaced, or T-shaped) and their corresponding interaction energies. Computational methods such as DFT with dispersion corrections (DFT-D) or Møller-Plesset perturbation theory (MP2) are suitable for accurately describing these weak interactions. mdpi.com Studies on similar systems have shown that π-π stacking distances typically range from 3.6 to 3.8 Å. mdpi.com The presence of the ethyl group may introduce steric hindrance that influences the optimal geometry of the dimer, potentially favoring a displaced arrangement to minimize repulsion. The strength and nature of these π-π interactions are critical for designing materials with specific solid-state properties. rsc.org

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand, such as a this compound derivative, and its target protein. Research into phenothiazine derivatives has utilized molecular docking to elucidate their mechanisms of action and to identify promising candidates for various therapeutic areas, including oncology, neurodegenerative diseases, and anxiety disorders.

Studies have explored the interaction of various phenothiazine derivatives with a range of biological targets. These computational analyses provide critical insights into the structural requirements for potent inhibitory activity and guide the rational design of new, more effective compounds.

Anticancer Targets

Phenothiazine derivatives have been extensively studied for their antitumor potential, with molecular docking used to identify their molecular targets and binding modes. ekb.eg

Tubulin: Certain phenothiazine derivatives have been identified as tubulin polymerization inhibitors. Docking studies revealed that these compounds can bind to the colchicine binding site of tubulin. For instance, some analogues demonstrated hydrogen bonding interactions with key amino acid residues like Val181, Asn258, and Val238. ekb.eg Other studies on different derivatives showed hydrophobic interactions between the phenothiazine moiety and adjacent residues within the tubulin binding pocket. ekb.eg

Bcr-Abl Kinase: The Bcr-Abl kinase is a crucial target in chronic myeloid leukemia. Molecular docking simulations have shown that phenothiazine derivatives can fit into the hydrophobic pocket of this kinase, interacting with residues such as Leu248, Ala269, Leu370, and Ile315. ekb.eg Additionally, the NH group of the phenothiazine ring has been observed to form a hydrogen bond with Met318, further stabilizing the complex. ekb.eg

Microtubule Affinity Regulating Kinase 4 (MARK4): Novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives have been designed and evaluated as inhibitors of MARK4, a protein overexpressed in several cancers. Docking analyses of these compounds showed strong binding affinities, with scores ranging from -8.1 to -10.4 kcal/mol, indicating a high potential for inhibition. nih.gov

| Phenothiazine Derivative Class | Biological Target | Docking Software/Method | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Phenothiazine-based phenstatin analogues | Tubulin (Colchicine binding site) | Not Specified | Not Specified | Val181, Asn258, Val238 ekb.eg |

| Novel phenothiazine derivatives | Bcr-Abl Kinase | Not Specified | Not Specified | Leu248, Ala269, Leu370, Ile315, Met318 ekb.eg |

| Phenothiazine-imidazo[1,2-a]pyridine hybrids | MARK4 | Not Specified | -8.1 to -10.4 nih.gov | Not Specified |

Neurodegenerative Disease Targets

The neuroleptic properties of phenothiazines have prompted research into their potential for treating neurodegenerative disorders like Alzheimer's disease.

Acetylcholinesterase (AChE): AChE inhibitors are a primary treatment for Alzheimer's disease. Computational studies on unique phenothiazine analogs, including coumarin-fused derivatives, have been conducted to evaluate their inhibitory activity against the AChE enzyme (PDB ID: 4EY7). nih.gov Using the Glide module of the Schrödinger suite, these compounds exhibited docking scores ranging from -13.4237 to -8.43439. nih.gov These scores suggest strong binding affinities, which are attributed to enhanced hydrophobic interactions and the formation of hydrogen bonds within the enzyme's active site. nih.gov

Cholinesterases (AChE and BChE): In silico screening has identified cholinesterases as common targets for a variety of phenothiazine derivatives. bilkent.edu.tracs.org Molecular docking studies showed that the most cytotoxic of these compounds interacted with amino acids in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) proteins in a manner similar to known inhibitors. bilkent.edu.tracs.org

| Phenothiazine Derivative Class | Biological Target (PDB ID) | Docking Software/Method | Binding Affinity (Glide Score) | Key Interacting Residues |

|---|---|---|---|---|

| Coumarin-fused phenothiazines | Acetylcholinesterase (4EY7) | Schrödinger Suite (Glide) | -8.43439 to -13.4237 nih.gov | Not Specified |

| Novel PTZ 10-carboxamides | Acetylcholinesterase (AChE) | Not Specified | Not Specified | Not Specified bilkent.edu.tracs.org |

| Novel PTZ 10-carboxamides | Butyrylcholinesterase (BChE) | Not Specified | Not Specified | Not Specified bilkent.edu.tracs.org |

Other Biological Targets

The structural versatility of the phenothiazine scaffold allows for interaction with various other biological targets.

Anti-anxiety Targets: As part of an investigation into the anti-anxiety potential of novel phenothiazine derivatives, molecular docking was performed using Autodock Vina 1.2.0. researchgate.net The synthesized compounds displayed docking scores ranging from -8.7 to -10.2, indicating strong binding to the target receptor, which was comparable to or better than the standard drug, Diazepam. researchgate.net The most potent compounds identified through this screening were 2-(4-(1-((3-nitrophenyl) imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one and 2-(4-(1-((3,4-dinitrophenyl)imino)ethyl)phenoxy)-1-(10H-phenothiazin-10-yl)ethan-1-one. researchgate.net

| Phenothiazine Derivative Class | Biological Target | Docking Software/Method | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 1-(10H-phenothiazin-10-yl)-2-(4-(1-(phenylimino)ethyl)phenoxy)ethan-1-one derivatives | Anti-anxiety Target (Receptor not specified) | Autodock Vina 1.2.0 | -8.7 to -10.2 researchgate.net | Not Specified |

These molecular docking studies consistently demonstrate that the phenothiazine nucleus is a valuable scaffold for developing potent inhibitors for a diverse array of biological targets. The binding affinities and interaction patterns revealed by these computational methods are crucial for understanding structure-activity relationships and for the future design of optimized this compound derivatives with enhanced therapeutic efficacy.

Electrochemical Behavior of 1 Ethyl 10h Phenothiazine

Cyclic Voltammetry (CV) Studies

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of 1-ethyl-10H-phenothiazine. These studies provide insights into the oxidation potentials, the number of electrons transferred, and the stability of the resulting charged species. uky.edu

Cyclic voltammograms of this compound in a propylene (B89431) carbonate (PC) solution containing 1 M lithium bis(trifluoromethane)sulfonimide (LiTFSI) reveal distinct oxidation events. The first oxidation potential of this compound is observed at 0.289 V versus the ferrocenium/ferrocene (Cp2Fe+/0) redox couple. uky.edu This initial oxidation corresponds to the removal of one electron from the phenothiazine (B1677639) moiety, leading to the formation of a stable radical cation. uky.edu

A second oxidation event occurs at a higher potential, which is less reversible compared to the first. uky.edu This second process involves the removal of a second electron to form a dication, which has been found to be unstable. uky.eduresearchgate.net

Table 1: First Oxidation Potentials of this compound and its Derivatives

| Compound | Substituent | First Oxidation Potential (V vs. Cp2Fe+/0) |

|---|---|---|

| This compound (EPT) | None | 0.289 |

| N-ethyl-3,7-dimethylphenothiazine (DMeEPT) | 3,7-dimethyl | 0.174 |

| N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) | 3,7-dimethoxy | 0.068 |

Data sourced from studies conducted in propylene carbonate (PC) containing 1 M lithium bis(trifluoromethane)sulfonimide (LiTFSI). uky.edu

The first one-electron oxidation of this compound is characterized as an electrochemically reversible process. uky.edu This reversibility is evidenced by peak-potential separations in cyclic voltammograms that are between 60–62 mV, and peak-current ratios close to 1. uky.edu These parameters remain independent of the scan rate, which is indicative of a stable redox couple where the oxidized species can be efficiently reduced back to its neutral form. uky.edu

In contrast, the second oxidation event of this compound shows a lesser degree of reversibility. uky.edu This is demonstrated by peak separations that are significantly larger than 60 mV and peak-current ratios greater than 1, suggesting the formation of an unstable dication. uky.edu

Influence of Substitution on Electrochemical Properties

The introduction of substituents onto the phenothiazine ring of this compound has a pronounced effect on its electrochemical properties. Specifically, the placement of electron-donating groups at the 3 and 7 positions, which are para to the nitrogen atom, lowers the oxidation potential. uky.edursc.org

For instance, the first oxidation potential of N-ethyl-3,7-dimethylphenothiazine (DMeEPT) is 0.174 V vs. Cp2Fe+/0, and that of N-ethyl-3,7-dimethoxyphenothiazine (DMeOEPT) is 0.068 V vs. Cp2Fe+/0. uky.edu Both of these are lower than the 0.289 V observed for the unsubstituted this compound. uky.edu This trend is in agreement with the Hammett constants of the substituents; the methoxy (B1213986) group is a stronger electron donor than the methyl group, which in turn is more electron-donating than hydrogen. uky.edu The electron-donating nature of these substituents increases the electron density on the phenothiazine core, making it easier to oxidize.

Electrochemical Stability of this compound Radical Cations

The radical cation of this compound demonstrates significant stability. uky.edu This stability is a key characteristic of N-alkylated phenothiazines, whose radical cations are often stable enough to be isolated as crystalline salts. uky.edu The stability of the this compound radical cation is crucial for its potential applications in systems that require reversible electron-transfer reactions, such as redox flow batteries. uky.edu

While the radical cation is stable, the dication of this compound is not. uky.eduresearchgate.net The instability of the doubly oxidized state limits the compound to a single reversible electron transfer under typical electrochemical conditions. uky.edu Studies on N-substituted phenothiazine derivatives have shown that compounds like this compound exhibit extensive overcharge cycling performance in lithium-ion batteries, further highlighting the stability of their radical cation form.

Mechanistic Insights into Biological Activities of 1 Ethyl 10h Phenothiazine and Analogs in Vitro Studies

Anti-Cancer Mechanisms (In Vitro)

The potential of 1-ethyl-10H-phenothiazine and its structural relatives as anti-cancer agents is a burgeoning area of research. In vitro studies have begun to unravel the complex interplay between these compounds and various cellular processes that are fundamental to cancer cell proliferation and survival.

Cell Cycle Disruption and Apoptosis Induction in Cancer Cell Lines

A hallmark of cancer is the uncontrolled proliferation of cells, often stemming from a dysregulated cell cycle. Phenothiazine (B1677639) derivatives have demonstrated the ability to interfere with this fundamental process, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis.

Studies on various phenothiazine analogs have shown that they can induce cell cycle arrest at different phases. For instance, some derivatives have been observed to cause an accumulation of cells in the G0-G1 phase of the cell cycle, effectively halting their progression into the DNA synthesis (S) phase. nih.gov Other analogs have been shown to induce a G2/M phase arrest, preventing the cells from entering mitosis. nih.govdovepress.com A notable example is 10H-3,6-diazaphenothiazine, a phenothiazine derivative, which has been shown to significantly arrest the proliferation of A2780 ovarian cancer cells at the G2/M phase in a concentration-dependent manner. dovepress.comresearchgate.net

Beyond halting the cell cycle, these compounds are potent inducers of apoptosis. The apoptotic process can be triggered through both intrinsic (mitochondria-dependent) and extrinsic (cell death receptor-dependent) pathways. dovepress.com In vitro assays have confirmed that treatment with certain phenothiazine conjugates leads to the upregulation of pro-apoptotic genes such as Bax, Caspase-3, and Caspase-9, alongside the downregulation of the anti-apoptotic gene Bcl-2. nih.gov This shift in the balance of pro- and anti-apoptotic proteins ultimately culminates in the dismantling of the cancer cell.

Interaction with Cellular Pathways (e.g., PI3K/Akt/mTOR/p70S6K signaling)

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs cell growth, proliferation, survival, and metabolism. nih.govtbzmed.ac.ir Its aberrant activation is a frequent event in a wide array of human cancers, making it a prime target for therapeutic intervention. nih.govnih.gov Phenothiazine derivatives have been identified as modulators of this crucial pathway.

While direct in vitro evidence specifically for this compound is still emerging, studies on the broader class of phenothiazines suggest that they can interfere with the PI3K/Akt/mTOR pathway. researchgate.net This interference can lead to a downstream cascade of events, including the inhibition of protein synthesis and cell growth, as well as the induction of apoptosis. The p70S6 kinase (p70S6K), a downstream effector of mTOR, is a key regulator of cell growth and proliferation, and its inhibition is a likely consequence of the upstream effects of phenothiazine analogs on the PI3K/Akt/mTOR pathway.

Reversal of Multidrug Resistance via Efflux Pump Inhibition (In Vitro Cellular Models)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anti-cancer drugs. core.ac.ukeurekaselect.com One of the primary mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which function as efflux pumps to actively transport chemotherapeutic agents out of the cell, thereby reducing their intracellular concentration and efficacy. core.ac.uk

Phenothiazines have demonstrated a remarkable ability to reverse this resistance in vitro. core.ac.uk These compounds can act as inhibitors of P-glycoprotein and other efflux pumps. core.ac.uk By binding to these transporters, phenothiazine analogs can block their drug-effluxing function, leading to an increased accumulation of cytotoxic drugs within the resistant cancer cells. This chemosensitizing effect restores the effectiveness of conventional anti-cancer agents. In vitro studies using resistant cancer cell lines have shown that the inhibition of the ABCB1 transporter by certain phenothiazine derivatives is even more potent than that of the well-known P-glycoprotein inhibitor, verapamil. core.ac.uk

Antiproliferative Effects against Specific Cancer Cell Lines

The cytotoxic potential of this compound and its analogs has been evaluated against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been a key parameter in these assessments. The data from these studies highlight the broad-spectrum antiproliferative activity of this class of compounds.

| Phenothiazine Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| PEGylated Phenothiazine (PP) | HeLa (Cervical Cancer) | 229.1 | nih.gov |

| PEGylated Phenothiazine (PP) | MeWo (Skin Cancer) | 251.9 | nih.gov |

| PEGylated Phenothiazine (PPO) | HepG2 (Liver Cancer) | 161.3 | nih.gov |

| PEGylated Phenothiazine (PPO) | MCF7 (Breast Cancer) | 131.7 | nih.gov |

| TEGylated Phenothiazine (PTF) | CT-26 (Colon Carcinoma) | 63 | nih.gov |

| TEGylated Phenothiazine (PTF) | HepG2 (Liver Cancer) | 52 | nih.gov |

| TEGylated Phenothiazine (PTF) | HeLa (Cervical Cancer) | 15 | nih.gov |

| 10H-3,6-Diazaphenothiazine (PTZ) | A2780 (Ovarian Cancer) | 0.62 | dovepress.comresearchgate.net |

Anti-Microbial Mechanisms (In Vitro)

In addition to their anti-cancer properties, phenothiazine derivatives, including this compound, have demonstrated notable anti-microbial activity in vitro. The investigations into their mechanisms of action have revealed their ability to compromise the structural and functional integrity of microbial cells.

Disruption of Microbial Membranes and Cell Walls

The cell membrane and, in the case of bacteria, the cell wall, are essential structures that maintain cellular integrity and regulate the passage of substances. Phenothiazines have been shown to target these vital barriers. The proposed mechanism involves the insertion of the lipophilic phenothiazine molecule into the lipid bilayer of the microbial membrane. This insertion disrupts the normal membrane architecture, leading to an increase in membrane permeability.

This disruption can manifest as a change in the membrane potential. nih.gov For instance, 10-ethyl-10H-phenothiazine has been shown to induce a stronger uptake of the lipophilic tetraphenylphosphonium (B101447) (TPP+) cation, indicating an alteration in membrane potential. lmaleidykla.lt The compromised membrane integrity can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death. Furthermore, phenothiazines can also inhibit efflux pumps in bacteria, which contributes to their anti-microbial efficacy by preventing the extrusion of the compounds from the bacterial cell. nih.goviiarjournals.org

Inhibition of Efflux Pumps in Bacterial Systems

Phenothiazine derivatives have been identified as potent inhibitors of multidrug resistance (MDR) efflux pumps in various bacterial systems. nih.govresearchgate.net These pumps are a primary mechanism by which bacteria evade the effects of antibiotics, and their inhibition can restore the efficacy of conventional antimicrobial agents. nih.govnih.govmdpi.com The mechanism of inhibition by phenothiazines is considered multifactorial; it may involve direct interaction with the pump protein and is also associated with a reduction in the proton motive force (PMF) across the bacterial membrane, which energizes many efflux systems. nih.govresearchgate.net

In Staphylococcus aureus, phenothiazines have been shown to inhibit the NorA MDR efflux pump. researchgate.net For strains overexpressing this pump, the 50% inhibitory concentration (IC50) for the efflux of substrates like ethidium (B1194527) was found to be between 4% and 15% of the respective minimum inhibitory concentrations (MICs) of the phenothiazine compounds tested. nih.govresearchgate.net This demonstrates potentiation of antimicrobial activity at sub-inhibitory concentrations of the phenothiazine inhibitor. The potentiation effect is greatest in bacterial strains that overexpress these pumps. researchgate.net

The activity of phenothiazines as efflux pump inhibitors (EPIs) allows them to act synergistically when combined with standard antibiotics, effectively reversing antibiotic resistance. nih.goviiarjournals.org This synergistic effect has been observed against numerous bacterial species. nih.gov By disrupting the primary defense mechanism of efflux, these compounds increase the intracellular concentration of antibiotics, allowing them to reach their intended targets. mdpi.com

Table 1: In Vitro Efflux Pump Inhibition by Phenothiazine Analogs

| Phenothiazine Analog | Bacterial Strain/System | Observed Effect |

|---|---|---|

| General Phenothiazines | Staphylococcus aureus | Inhibition of NorA efflux pump. researchgate.net |

| Thioridazine (B1682328) | MDR Bacteria | Decreased biofilm formation, suggesting efflux pump involvement. mdpi.com |

| Prochlorperazine | Staphylococcus aureus | Reduction of proton motive force (PMF). nih.govresearchgate.net |

| General Phenothiazines | Gram-positive/Gram-negative | Potentiation of antibiotics like toluidine blue O. researchgate.net |

Interference with DNA/RNA Replication Processes

While the primary antibacterial mechanisms of phenothiazines are often linked to membrane disruption and enzyme inhibition, some derivatives have been shown to interfere with nucleic acid integrity. In vitro studies on Acinetobacter baumannii, a multidrug-resistant pathogen, demonstrated that the phenothiazine derivative chlorpromazine (B137089) promoted DNA damage. nih.gov This suggests a mechanism of action that extends beyond the cell membrane to intracellular targets essential for replication and survival.

Further evidence for DNA damage as a potential mechanism for antimicrobial compounds comes from studies on other heterocyclic agents. For example, Escherichia coli mutants deficient in homologous recombination were found to be hypersusceptible to the anticancer drug tirapazamine, indicating that drug toxicity may be mediated through DNA damage. nih.gov Although direct evidence for this compound is limited, the observed activity of chlorpromazine suggests that interference with DNA processes could be a contributing antibacterial mechanism for the broader phenothiazine class.

Activity against Antibiotic-Resistant Strains (In Vitro)

Phenothiazine derivatives exhibit significant in vitro antibacterial activity against a wide range of pathogens, including multidrug-resistant (MDR) strains. nih.gov Their broad-spectrum action encompasses both Gram-positive and Gram-negative bacteria, although efficacy varies between species. nih.govniscpr.res.in

Studies have demonstrated the effectiveness of phenothiazines such as chlorpromazine, promethazine, and thioridazine against MDR Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) ranging from 0.05 to 0.6 g/L. nih.gov The class has also shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). iiarjournals.orgfrontiersin.org For many Gram-positive bacteria, certain phenothiazine derivatives exhibit MIC values as low as 2 µg/mL. nih.gov A novel synthetic derivative of promazine (B1679182), JBC 1847, was found to have highly increased antimicrobial activity against several Gram-positive pathogens, with MIC values between 0.5 and 2 mg/L. frontiersin.org

While generally more effective against Gram-positive organisms, some phenothiazines show moderate activity against Gram-negative bacteria like E. coli and Vibrio species. nih.govniscpr.res.in However, pathogens such as Klebsiellae and Pseudomonas species often exhibit higher resistance. nih.gov The ability of these compounds to combat resistant strains makes them a subject of interest for repurposing as antimicrobial agents. nih.gov

Table 2: In Vitro Activity of Phenothiazine Analogs Against Resistant Bacteria

| Phenothiazine Analog | Bacterial Strain | MIC / Observation |

|---|---|---|

| Chlorpromazine, Thioridazine | Acinetobacter baumannii (MDR) | 0.05 - 0.6 g/L nih.gov |

| Thioridazine | M. tuberculosis (MDR), MRSA | Kills intracellular bacteria. iiarjournals.org |

| Trifluoperazine | Gram-positive bacteria | As low as 2 µg/mL. nih.gov |

| JBC 1847 (Promazine derivative) | Gram-positive pathogens | 0.5 - 2 mg/L. frontiersin.org |

| Prochlorperazine | Staphylococcus aureus, Vibrio cholerae | High sensitivity observed. niscpr.res.in |

Antioxidant Mechanisms (In Vitro)

The phenothiazine scaffold is known to possess significant antioxidant properties, which are primarily attributed to its ability to act as a radical scavenger. researchgate.net The mechanism involves the donation of a hydrogen atom from the heterocyclic structure to neutralize free radicals. mdpi.com The antioxidant capacity of phenothiazine derivatives has been evaluated in vitro using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.com

The DPPH molecule is a stable free radical that shows maximum absorbance at 517 nm; this absorbance decreases when the radical is scavenged by an antioxidant. mdpi.com Similarly, the ABTS assay measures the reduction of the ABTS radical cation. mdpi.com Studies on various substituted 10H-phenothiazines have confirmed their radical scavenging activity in both DPPH and ABTS assays. researchgate.net Research on a series of N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides, which includes derivatives with a 10-ethyl substitution similar to the compound of interest, demonstrated free radical scavenging activity against DPPH. researchgate.net This indicates that the N-ethyl substitution is compatible with the antioxidant function of the phenothiazine core.

Interaction with RNA Binding Scaffolds (In Vitro)

Based on available scientific literature, there are no in vitro studies specifically demonstrating the interaction of this compound or its close analogs with RNA binding scaffolds. Research into the binding properties of phenothiazines has often focused on protein targets. For instance, nuclear magnetic resonance (NMR) studies have shown that antipsychotic phenothiazine drugs, such as promazine and promethazine, can bind to the hydrophobic pocket of the protein KRAS. researchgate.net However, KRAS is a GTPase protein and not an RNA binding scaffold. Therefore, this specific area of activity for this compound remains uncharacterized.

Inhibition of NADPH Oxidases (NOXs) (In Vitro Cellular Assays)

A subset of N-substituted phenothiazines has been identified as inhibitors of NADPH oxidases (NOXs), a family of enzymes dedicated to the generation of reactive oxygen species (ROS). nih.gov The substitution on the nitrogen atom of the central phenothiazine ring is crucial for this inhibitory activity. nih.gov This structural requirement makes this compound a candidate for NOX inhibition.

In vitro studies using cellular assays have shown that the introduction of an aliphatic chain on the nitrogen atom confers inhibitory activity toward several NOX isoforms, including NOX2, NOX4, and NOX5. nih.gov The mechanism of inhibition by these N-substituted phenothiazines does not appear to involve direct competition with the NADPH substrate. nih.gov Several phenothiazine-based drugs have demonstrated NOX2 inhibitory activity in vitro, highlighting the potential of this chemical class to modulate pathways involving oxidative stress. mdpi.com The inhibition of NOX enzymes is considered a promising therapeutic strategy for conditions associated with excessive ROS production, such as inflammatory diseases and fibrosis. nih.govresearchgate.net While specific IC50 values for this compound are not detailed, the established structure-activity relationship for the phenothiazine class strongly supports its potential as a NOX inhibitor.

Table 3: Summary of N-Substituted Phenothiazine Activity on NOX Isoforms

| Phenothiazine Type | NOX Isoforms Inhibited | NOX Isoforms Not Inhibited | Mechanism Note |

|---|---|---|---|

| N-substituted (e.g., Promazine) | NOX2, NOX4, NOX5 | NOX1, NOX3 | Not competitive with NADPH. nih.gov |

| N-substituted with C2 ring substituent (e.g., Thioridazine) | NOX1, NOX2, NOX3, NOX4, NOX5 | - | C2 substituent extends inhibitory profile. nih.gov |

| No N-substitution | - | NOX1, NOX2, NOX3, NOX4, NOX5 | N-substitution is critical for activity. nih.gov |

Applications of 1 Ethyl 10h Phenothiazine in Materials Science

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics, owing to their potential for low-cost manufacturing and efficient performance. rsc.org In these devices, a sensitizing dye adsorbed onto a wide-bandgap semiconductor is responsible for light absorption and subsequent electron injection. Phenothiazine (B1677639) derivatives, including 1-ethyl-10H-phenothiazine, have been extensively investigated as the core component of these sensitizing dyes. rsc.orgresearchgate.net

The most common molecular design for organic dyes in DSSCs is the donor-π-acceptor (D-π-A) architecture. In this configuration, the this compound moiety typically serves as the electron donor (D). rsc.org This is attributed to the presence of electron-rich nitrogen and sulfur atoms within its heterocyclic structure, which impart a strong electron-donating capability. rsc.org This donor unit is connected to an electron-accepting group (A), which also acts as an anchor to the semiconductor surface (commonly TiO₂), via a π-conjugated spacer.

Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the phenothiazine donor to the acceptor. This process shifts the electron density away from the donor and towards the anchoring group, facilitating the subsequent injection of the electron into the conduction band of the semiconductor. The ethyl group at the N-10 position of the phenothiazine core enhances the solubility of the dye and can help to prevent dye aggregation on the semiconductor surface, which is crucial for efficient device performance.

The photophysical and optoelectronic properties of sensitizers derived from this compound are critical to their performance in DSSCs. These properties, including light absorption, energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and molar extinction coefficients, are finely tuned through molecular engineering.

For instance, a study on a dye named PETA, which incorporates a 10-ethyl-10H-phenothiazine donor, reported specific photophysical and electrochemical properties. nih.gov The absorption and emission maxima, as well as the HOMO and LUMO energy levels, are crucial parameters that determine the light-harvesting efficiency and the thermodynamic driving force for electron injection and dye regeneration.

Table 1: Photophysical and Electrochemical Properties of a this compound-Based Dye (PETA)

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (λabs) in Solution | 434 nm | nih.gov |

| Emission Maximum (λem) in Solution | 665 nm | nih.gov |

| HOMO Energy Level | -5.33 eV | nih.gov |

| LUMO Energy Level | -3.14 eV | nih.gov |

| Electrochemical Band Gap | 2.19 eV | nih.gov |

The photovoltaic performance of DSSCs employing this compound-based dyes is a direct consequence of these fundamental properties. The table below summarizes the key performance metrics of a DSSC sensitized with the PETA dye.

Table 2: Photovoltaic Performance of a DSSC with a this compound-Based Sensitizer (PETA)

| Parameter | Value | Reference |

|---|---|---|

| Open-Circuit Voltage (Voc) | 0.56 V | nih.gov |

| Short-Circuit Current Density (Jsc) | 5.30 mA/cm² | nih.gov |

| Fill Factor (FF) | 0.68 | nih.gov |

| Power Conversion Efficiency (η) | 2.01% | nih.gov |

After electron injection, the oxidized dye molecule must be returned to its neutral state by accepting an electron from a redox mediator in the electrolyte, a process termed dye regeneration. researchgate.net The kinetics of dye regeneration must be rapid enough to compete with an undesirable back-electron transfer reaction, where the injected electron in the semiconductor recombines with the oxidized dye. The driving force for dye regeneration is a key parameter, and an optimal driving force of approximately 0.20-0.25 V is considered necessary for efficient regeneration. nih.gov

The HOMO level of the this compound donor plays a crucial role in ensuring a sufficient driving force for dye regeneration. The HOMO energy must be more positive than the redox potential of the electrolyte (typically I⁻/I₃⁻ at around -4.8 eV vs. vacuum) to facilitate this process. pan.pl

Organic Battery Electrode Materials

The search for sustainable and high-performance energy storage solutions has led to growing interest in organic battery electrode materials. These materials offer advantages such as environmental friendliness, structural tunability, and the potential for low-cost synthesis. rsc.org Phenothiazine derivatives, including this compound, have emerged as promising candidates for these applications due to their stable and reversible redox properties.

The core of phenothiazine's utility in batteries lies in its ability to undergo reversible oxidation and reduction reactions. N-substituted phenothiazines can typically undergo two successive one-electron oxidations, forming a stable radical cation and a dication at distinct redox potentials. researchgate.net These reversible redox processes allow for the storage and release of charge, which is the fundamental principle of a battery.

The redox potentials of phenothiazine derivatives can be tuned by modifying their molecular structure. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the frontier molecular orbitals, thereby changing the potentials at which oxidation occurs. This tunability is a significant advantage in designing batteries with specific voltage characteristics.

Table 3: Redox Potentials of a Modified this compound Derivative for Battery Applications

| Compound | First Oxidation Potential (V vs. Fc/Fc⁺) | Second Oxidation Potential (V vs. Fc/Fc⁺) | Reference |

|---|---|---|---|

| N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine | ~0.65 | Not specified | acs.org |

The stability of the oxidized species (the radical cation and dication) is crucial for the long-term cycling performance of an organic battery. Research has shown that the radical cations of many phenothiazine derivatives are quite stable, contributing to good cycling stability. researchgate.net

Redox flow batteries (RFBs) are a type of electrochemical energy storage device where energy is stored in liquid electrolytes, which are pumped through an electrochemical cell. This design allows for the decoupling of energy and power, making RFBs suitable for large-scale energy storage. Organic redox-active molecules are being actively investigated for use in the electrolytes of RFBs.

Phenothiazine derivatives, including those based on this compound, are promising candidates for the positive electrolyte, or catholyte, in non-aqueous RFBs. umich.eduuky.edu Their favorable redox potentials and chemical stability make them suitable for this application. A key challenge in the design of catholytes is achieving high solubility of the redox-active species in the electrolyte solvent to maximize the energy density of the battery. The ethyl group and other functionalizations on the phenothiazine core can be used to enhance solubility. acs.org

For instance, methylene (B1212753) blue, a phenothiazine derivative, has been shown to exhibit high reversibility and fast redox kinetics, making it a promising positive material for aqueous RFBs. nih.govresearchgate.net While not a direct derivative of this compound, this research highlights the potential of the broader phenothiazine class in RFB applications. The design of catholytes involves optimizing the molecular structure to achieve a balance of high redox potential, good solubility, and long-term stability in all charge states.

Organic Photocatalysis

Phenothiazine derivatives have been identified as effective organic photoredox catalysts for a variety of synthetic transformations. Their ability to absorb light and participate in single-electron transfer processes makes them valuable in initiating chemical reactions.

A significant application of phenothiazine derivatives in organic photocatalysis is in photoinitiated Atom Transfer Radical Polymerization (ATRP), a type of controlled radical polymerization. This metal-free ATRP approach addresses the issue of residual metal contamination in the resulting polymers.

The general mechanism for photoinitiated ATRP using a phenothiazine-based organic photocatalyst (o-PC) involves the following steps:

Under light irradiation (typically UV), the o-PC is excited to its singlet excited state, followed by efficient intersystem crossing to the more stable triplet excited state.

The excited o-PC* then reduces an alkyl bromide initiator, generating a carbon-centered propagating radical and an o-PC⁺/Br⁻ complex.

The propagating radical adds to monomer units, allowing the polymer chain to grow.

The o-PC⁺/Br⁻ complex can deactivate the propagating radical, reforming the alkyl bromide and regenerating the ground-state o-PC. This reversible deactivation step is key to controlling the polymerization and achieving polymers with well-defined molecular weights and narrow polydispersity.

Several studies have highlighted the effectiveness of phenothiazine derivatives in this process. For instance, 10-phenylphenothiazine has been successfully used as an o-PC for the metal-free ATRP of methyl methacrylate. Another derivative, 10-(pyren-1-yl)-10H-phenothiazine (PPTh), has demonstrated high efficiency in the polymerization of 4-vinylpyridine, achieving monomer conversions of up to 94%.

The research in this area indicates that the excited triplet state of the phenothiazine molecule plays a dominant role in the degenerative electron transfer process central to photoinduced metal-free ATRP. The high intersystem crossing quantum yields and long triplet lifetimes of phenothiazines contribute to their efficacy as photocatalysts in this context.

The following table presents data from a study on the photoinitiated ATRP of 4-vinylpyridine using a phenothiazine derivative as the photocatalyst.

| Photocatalyst | Monomer Conversion (24h) | Polydispersity Index (PDI) |

| 10-(pyren-1-yl)-10H-phenothiazine (PPTh) | 91% | < 1.2 |

| Pyrene | 60% | Not specified |

Table 2: Comparison of photocatalyst efficiency in the metal-free ATRP of 4-vinylpyridine. Data sourced from.

Development of Electroluminescent Materials

The photophysical properties of phenothiazine derivatives also make them attractive candidates for the development of electroluminescent materials for use in organic light-emitting diodes (OLEDs). The core structure of this compound can be functionalized to create materials that emit light across the visible spectrum.

While specific data on this compound in this application is limited, research on related compounds demonstrates the potential. For instance, a novel phenothiazine derivative, KSR-1, has been used as a dopant in an aluminum quinoline (Alq3) host layer to create a high-performance red-emitting OLED. The device, with the structure ITO/CuPc/NPB/Alq3:KSR-1 (0.2%)/Alq3/LiF/Al, exhibited an efficiency of 3.5 cd/A and a maximum brightness of 29,000 cd/m².

The design of such materials often involves creating donor-acceptor (D-A) or donor-π-acceptor (D-π-A) architectures, where the electron-rich phenothiazine unit serves as the donor. This molecular engineering approach allows for the tuning of the material's energy levels and emission color. The non-planar, butterfly-like conformation of the phenothiazine ring can also be advantageous in suppressing intermolecular aggregation, which can otherwise quench luminescence in the solid state.

The development of electroluminescent materials based on the phenothiazine scaffold is an active area of research, with the goal of creating efficient and stable emitters for next-generation displays and lighting.

Structure Activity Relationship Sar Studies of 1 Ethyl 10h Phenothiazine and Analogs

Influence of the N-Ethyl Substituent on Biological Activity

The substituent at the N-10 position of the phenothiazine (B1677639) core plays a pivotal role in determining the compound's biological effects. The introduction of an N-alkyl substituent is considered crucial for certain activities. nih.gov For instance, the presence of an aliphatic amine chain on the nitrogen atom of the phenothiazine ring has been shown to confer inhibitory activity against specific NADPH oxidase (NOX) enzymes, including NOX2, NOX4, and NOX5. nih.gov